molecular formula C36H35N3O4 B1677938 n,n-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1h-imidazole-5-methanamine CAS No. 439571-48-9

n,n-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1h-imidazole-5-methanamine

Cat. No. B1677938
M. Wt: 573.7 g/mol
InChI Key: ITACCRHKSPSKKL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains, and its electron distribution.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Coordination Networks and Polymers

  • α-Polonium Coordination Networks : Research has been conducted on bis(imidazole) ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) to bridge octahedral metal centers, forming simple cubic networks with α-polonium topology. These structures have been found in compounds with various metals, showing potential for creating functional microporous solid materials due to their specific channels occupied by solvent molecules (Abrahams et al., 2002).

  • Synthesis of Thieno-Thiophene Derivatives : The synthesis of bis(imidazole) derivatives incorporating a thieno-[2,3-b]thiophene moiety suggests a versatile approach to creating novel organic compounds that could have applications in materials science or as intermediates in the synthesis of more complex molecules (Mabkhot et al., 2010).

  • Functional Coordination Polymers : The flexibility, unpredictable conformation, and coordination behavior of bis(imidazole) ligands like bix with transition metal ions result in a wide variety of structurally diverse and functionally intriguing coordination polymers (CPs). These CPs have been explored for their potential in supramolecular chemistry, highlighting the significant role of bis(imidazole) ligands in the construction of functional materials (Adarsh et al., 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and whether it has been extensively studied. For a specific compound like the one you mentioned, it might be necessary to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you could consider reaching out to a chemist or a chemical engineer for more specific information.


properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACCRHKSPSKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1h-imidazole-5-methanamine

CAS RN

439571-48-9
Record name NDT-9513727
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NDT-9513727
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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